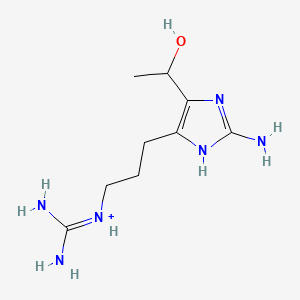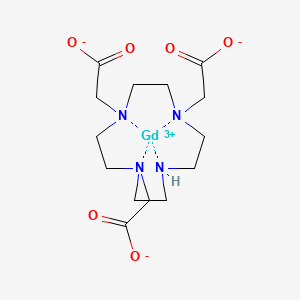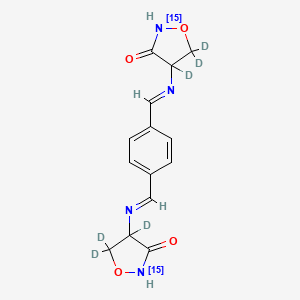
Terizidone-13N2,d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 involves several steps. The primary synthetic route includes the reaction of 1,4-phenylenediamine with formaldehyde and subsequent cyclization to form the isoxazolidinone rings . Industrial production methods typically involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to maximize yield and purity .
Analyse Des Réactions Chimiques
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the isoxazolidinone rings.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 involves its interaction with bacterial cell walls, inhibiting cell wall synthesis and leading to bacteriostatic effects . The compound targets specific enzymes and pathways involved in bacterial cell wall formation, thereby preventing the growth and proliferation of bacteria .
Comparaison Avec Des Composés Similaires
When compared to similar compounds, 4,4’-[1,4-Phenylenebis(methylidynenitrilo)]bis-3-isoxazolidinone-15N2,d6 stands out due to its unique structure and enhanced stability . Similar compounds include:
Isoniazid: Another anti-tuberculosis drug, but with a different mechanism of action.
Ethionamide: Similar in its application but differs in its chemical structure and mode of action.
Cycloserine: Shares some structural similarities but has distinct pharmacological properties.
This compound’s uniqueness lies in its dual isoxazolidinone rings, which contribute to its stability and effectiveness in treating resistant bacterial strains .
Propriétés
Formule moléculaire |
C14H14N4O4 |
|---|---|
Poids moléculaire |
310.31 g/mol |
Nom IUPAC |
4,5,5-trideuterio-4-[[4-[(4,5,5-trideuterio-3-oxo-(215N)1,2-oxazolidin-4-yl)iminomethyl]phenyl]methylideneamino]-(215N)1,2-oxazolidin-3-one |
InChI |
InChI=1S/C14H14N4O4/c19-13-11(7-21-17-13)15-5-9-1-2-10(4-3-9)6-16-12-8-22-18-14(12)20/h1-6,11-12H,7-8H2,(H,17,19)(H,18,20)/i7D2,8D2,11D,12D,17+1,18+1 |
Clé InChI |
ODKYYBOHSVLGNU-UKLGOYNUSA-N |
SMILES isomérique |
[2H]C1(C(C(=O)[15NH]O1)([2H])N=CC2=CC=C(C=C2)C=NC3(C(=O)[15NH]OC3([2H])[2H])[2H])[2H] |
SMILES canonique |
C1C(C(=O)NO1)N=CC2=CC=C(C=C2)C=NC3CONC3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[4-Tert-butyl-2-(dimethylamino)-1,3-thiazol-5-yl]ethanone](/img/structure/B13842914.png)
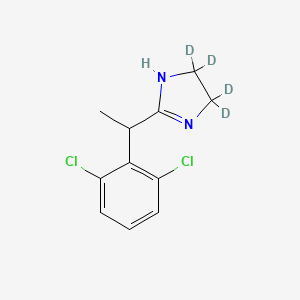
![[4-Acetyloxy-1,9,12-trihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate;hydrate](/img/structure/B13842918.png)
![Methyl 4-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxy]-1,3,5-trihydroxycyclohexane-1-carboxylate](/img/structure/B13842920.png)
![tetralithium;[[[(2R,3S,5R)-5-[5-[(E)-3-[6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]hexanoylamino]prop-1-enyl]-4-amino-2-oxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate](/img/structure/B13842926.png)
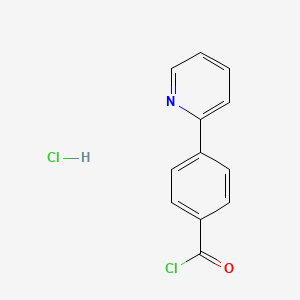
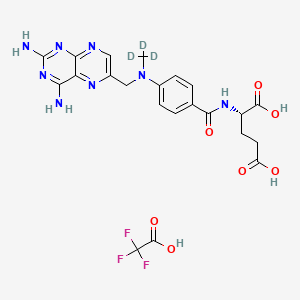
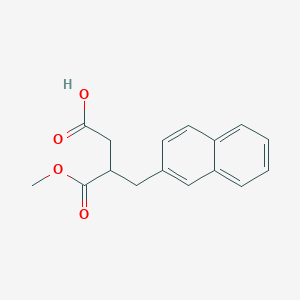
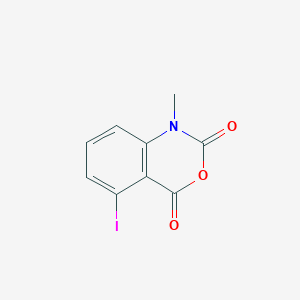
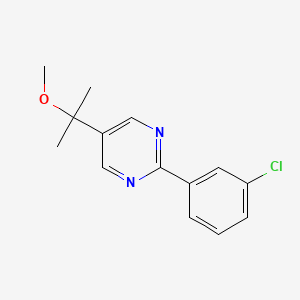

![(+/-)-(endo)-N-(2,4,6-Trimethylphenyl)-bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B13842957.png)
